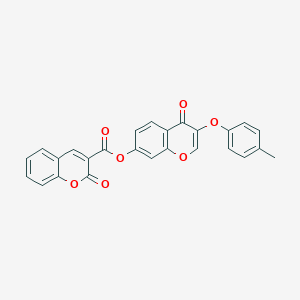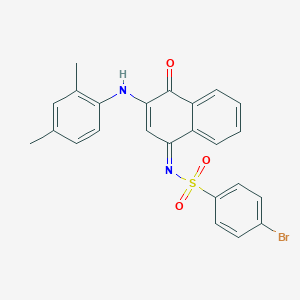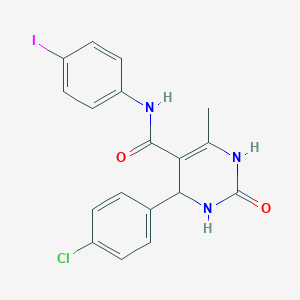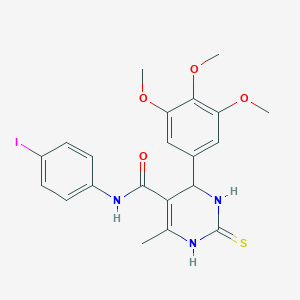
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate, also known as Coumarin-derivative, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the inhibition of various enzymes and signaling pathways that play a crucial role in the development and progression of various diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, thereby reducing inflammation. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication, thereby inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateivative has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage, thereby protecting against various diseases such as cancer, diabetes, and cardiovascular diseases. It also has a neuroprotective effect, reducing the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate in lab experiments include its high potency, selectivity, and low toxicity. However, its solubility and stability may pose challenges in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate. These include the development of novel drugs for the treatment of various diseases, the exploration of its potential as a diagnostic tool, and the investigation of its role in epigenetic regulation. Further studies are also needed to determine its pharmacokinetics, pharmacodynamics, and safety profile in humans.
In conclusion, this compound is a promising compound with a wide range of potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research, and its high potency, selectivity, and low toxicity make it an attractive option for drug development. Further studies are needed to fully understand its mechanisms of action and potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the reaction of 7-hydroxy-4-chromone with 4-methylphenol in the presence of a base, followed by esterification with ethyl chloroformate. The resulting intermediate is then reacted with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst to yield the final product.
Applications De Recherche Scientifique
The 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateivative has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel drugs.
Propriétés
Formule moléculaire |
C26H16O7 |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
[3-(4-methylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C26H16O7/c1-15-6-8-17(9-7-15)31-23-14-30-22-13-18(10-11-19(22)24(23)27)32-25(28)20-12-16-4-2-3-5-21(16)33-26(20)29/h2-14H,1H3 |
Clé InChI |
JTHIIUJRIRJEQB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
SMILES canonique |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)




![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
